molecular formula C11H9ClN2O B1292054 3-(Benzyloxy)-6-chloropyridazine CAS No. 91063-19-3

3-(Benzyloxy)-6-chloropyridazine

Cat. No.: B1292054
CAS No.: 91063-19-3
M. Wt: 220.65 g/mol
InChI Key: YRAUAJNDSLLHKM-UHFFFAOYSA-N
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Description

3-(Benzyloxy)-6-chloropyridazine is an organic compound that belongs to the class of pyridazines. Pyridazines are heterocyclic aromatic compounds containing a six-membered ring with two adjacent nitrogen atoms. The presence of a benzyloxy group and a chlorine atom on the pyridazine ring makes this compound unique and potentially useful in various chemical and biological applications.

Scientific Research Applications

3-(Benzyloxy)-6-chloropyridazine has several scientific research applications, including:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: It can be used as a probe to study the interactions of pyridazine derivatives with biological targets.

    Industry: It can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

Target of Action

It belongs to the class of organic compounds known as aminopyridines and derivatives . These compounds are organic heterocyclic compounds containing an amino group attached to a pyridine ring .

Mode of Action

The benzylic hydrogens of alkyl substituents on a benzene ring are activated toward free radical attack . Furthermore, SN1, SN2, and E1 reactions of benzylic halides show enhanced reactivity, due to the adjacent aromatic ring . This suggests that 3-(Benzyloxy)-6-chloropyridazine may interact with its targets through similar mechanisms.

Biochemical Pathways

The emergence of metabolic pathways allowed primitive organisms to become increasingly less dependent on exogenous sources of organic compounds . Comparative analyses of genes and genomes from organisms belonging to Archaea, Bacteria, and Eukarya reveal that, during evolution, different forces and molecular mechanisms might have driven the shaping of genomes and the emergence of new metabolic abilities .

Result of Action

The benzylic hydrogens of alkyl substituents on a benzene ring are activated toward free radical attack . Furthermore, SN1, SN2, and E1 reactions of benzylic halides show enhanced reactivity, due to the adjacent aromatic ring . This suggests that this compound may induce similar molecular and cellular changes.

Action Environment

The suzuki–miyaura (sm) coupling reaction, which is relevant to the synthesis of such compounds, conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . This suggests that the action, efficacy, and stability of this compound may be influenced by the chemical environment and the presence of certain catalysts.

Biochemical Analysis

Biochemical Properties

3-(Benzyloxy)-6-chloropyridazine plays a significant role in biochemical reactions, interacting with various enzymes, proteins, and other biomolecules. It has been observed to interact with enzymes involved in oxidative and reductive processes, such as cytochrome P450 enzymes . These interactions often involve the formation of enzyme-substrate complexes, leading to either inhibition or activation of the enzyme’s activity. Additionally, this compound can form hydrogen bonds and hydrophobic interactions with proteins, influencing their structural conformation and function .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound can modulate the activity of key signaling molecules such as kinases and phosphatases, leading to alterations in cell proliferation, differentiation, and apoptosis . Furthermore, it can affect gene expression by interacting with transcription factors and other regulatory proteins, thereby influencing the transcriptional activity of specific genes . These changes in gene expression can subsequently impact cellular metabolism, including the regulation of metabolic flux and energy production .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various binding interactions with biomolecules. It can bind to the active sites of enzymes, either inhibiting or activating their catalytic activity . For example, it may act as a competitive inhibitor by occupying the enzyme’s active site, preventing the binding of the natural substrate . Additionally, this compound can influence gene expression by binding to DNA or interacting with transcription factors, leading to changes in the transcriptional activity of target genes . These molecular interactions are crucial for understanding the compound’s mechanism of action and its potential therapeutic applications.

Temporal Effects in Laboratory Settings

The effects of this compound can change over time in laboratory settings. Studies have shown that the compound’s stability and degradation can influence its long-term effects on cellular function . For instance, this compound may undergo chemical degradation over time, leading to the formation of metabolites with different biochemical properties . These metabolites can have varying effects on cellular processes, including alterations in enzyme activity, gene expression, and cellular metabolism . Understanding the temporal effects of this compound is essential for optimizing its use in biochemical research and therapeutic applications.

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models. Studies have shown that low doses of the compound can have beneficial effects on cellular function, such as enhancing cell proliferation and differentiation . Higher doses may lead to toxic or adverse effects, including cell death and tissue damage . These threshold effects are crucial for determining the optimal dosage of this compound for therapeutic applications and minimizing potential side effects .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels . For instance, it can be metabolized by cytochrome P450 enzymes, leading to the formation of reactive intermediates that can further interact with other biomolecules . These interactions can influence the overall metabolic activity of cells, including the regulation of energy production and biosynthetic processes . Understanding the metabolic pathways of this compound is essential for elucidating its biochemical properties and potential therapeutic applications.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its biochemical activity . The compound can be transported across cell membranes through various transporters and binding proteins, influencing its localization and accumulation within specific cellular compartments . For example, this compound may be transported into the mitochondria, where it can interact with mitochondrial enzymes and influence cellular energy production . Understanding the transport and distribution of this compound is essential for optimizing its use in biochemical research and therapeutic applications.

Subcellular Localization

The subcellular localization of this compound can significantly impact its activity and function . The compound can be targeted to specific cellular compartments, such as the nucleus, mitochondria, or endoplasmic reticulum, through various targeting signals and post-translational modifications . For instance, this compound may be localized to the nucleus, where it can interact with transcription factors and influence gene expression . Alternatively, it may be targeted to the mitochondria, where it can interact with mitochondrial enzymes and influence cellular energy production . Understanding the subcellular localization of this compound is essential for elucidating its biochemical properties and potential therapeutic applications.

Preparation Methods

The synthesis of 3-(Benzyloxy)-6-chloropyridazine can be achieved through several synthetic routes. One common method involves the reaction of 3-hydroxy-6-chloropyridazine with benzyl bromide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the benzyloxy group.

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

3-(Benzyloxy)-6-chloropyridazine undergoes various chemical reactions, including:

    Oxidation: The benzyloxy group can be oxidized to form a benzaldehyde derivative.

    Reduction: The chlorine atom can be reduced to form a hydrogen-substituted pyridazine.

    Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols to form new derivatives.

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. The major products formed from these reactions depend on the specific reagents and conditions used.

Comparison with Similar Compounds

3-(Benzyloxy)-6-chloropyridazine can be compared with other similar compounds such as 3-(Benzyloxy)-pyridazine and 3-(Benzyloxy)-6-fluoropyridazine. These compounds share the benzyloxy group but differ in the substituents on the pyridazine ring. The presence of different substituents can significantly impact their chemical and biological properties, making each compound unique in its own right.

Properties

IUPAC Name

3-chloro-6-phenylmethoxypyridazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9ClN2O/c12-10-6-7-11(14-13-10)15-8-9-4-2-1-3-5-9/h1-7H,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRAUAJNDSLLHKM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=NN=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80626343
Record name 3-(Benzyloxy)-6-chloropyridazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80626343
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

91063-19-3
Record name 3-(Benzyloxy)-6-chloropyridazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80626343
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

Sodium metal (130 mmol, 3.1 g) was added to benzyl alcohol (75 mL) and gently warmed to 50° C. for 30 minutes until all the sodium metal had dissolved. To this was added a solution of 3,6-dichloropyridazine (135 mmol) in benzyl alcohol (75 mL). The reaction was heated at 100° C. for 24 h. Excess benzyl alcohol was evaporated and the residue was extracted with EtOAc (3×100 mL). The EtOAc extract was washed with H2O. The EtOAc layer was collected, dried, filtered and the filtrate was evaporated to yield 3-benzyloxy-6-chloro-pyridazine (90%, 26.7 g); mp 77° C.-78° C.
Quantity
3.1 g
Type
reactant
Reaction Step One
Quantity
75 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
135 mmol
Type
reactant
Reaction Step Three
Quantity
75 mL
Type
reactant
Reaction Step Three

Synthesis routes and methods II

Procedure details

3,6-Dichloropyridazine (10.0 g, 67.12 mmol) was reacted analogously to example 4a with benzyl alcohol (6.95 ml, 67.12 mmol). Yield: 12.82 g (87%), M+H+: 221.1.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
6.95 mL
Type
reactant
Reaction Step One

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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